SR 4330

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

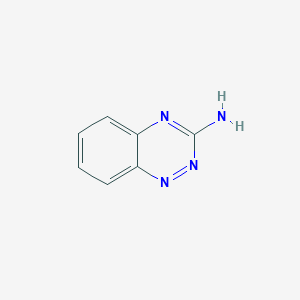

1,2,4-benzotriazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c8-7-9-5-3-1-2-4-6(5)10-11-7/h1-4H,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHRGAKNBXQGIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173848 | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20028-80-2 | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20028-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020028802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20028-80-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-1,2,4-benzotriazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-benzotriazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.504 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,4-Benzotriazin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9N3TLB6WH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Hypoxia-Activated Prodrug Tirapazamine (SR 4233): A Deep Dive into its Mechanism of Action in Solid Tumors

For Immediate Release

SOUTH SAN FRANCISCO, Calif. – In the landscape of oncology, the unique microenvironment of solid tumors presents both a formidable challenge and a strategic opportunity. One of the key features of this environment is hypoxia, or low oxygen tension, which is a known driver of tumor progression, metastasis, and resistance to conventional therapies. Tirapazamine (B611382) (TPZ), also known by its developmental code SR 4233, is a bioreductive prodrug that has been extensively investigated for its ability to selectively target and eliminate these therapy-resistant hypoxic cells. This technical guide provides a comprehensive overview of the mechanism of action of Tirapazamine, supported by quantitative data, detailed experimental protocols, and visualizations of the critical pathways involved.

Core Mechanism: The "Hypoxic Switch"

Tirapazamine's elegant mechanism of action is predicated on a "hypoxic switch." The drug itself is a non-toxic prodrug, 3-amino-1,2,4-benzotriazine 1,4-dioxide. Its activation is contingent on the intracellular oxygen concentration.[1][2]

Under Normoxic Conditions (Healthy Tissues): In well-oxygenated cells, Tirapazamine undergoes a one-electron reduction by various intracellular reductases, such as cytochrome P450 oxidoreductase, to form a transient radical anion.[3][4] However, in the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, creating a "futile cycle" that prevents the accumulation of toxic species.[5] This rapid detoxification spares healthy, well-oxygenated tissues from its cytotoxic effects.

Under Hypoxic Conditions (Tumor Core): In the oxygen-deprived core of a solid tumor, the re-oxidation of the Tirapazamine radical is significantly inhibited. This allows the radical to undergo further chemical changes, leading to the formation of a highly reactive oxidizing species, likely a benzotriazinyl radical.[5][6] This potent radical then abstracts hydrogen atoms from DNA, causing extensive DNA damage, including single- and double-strand breaks, and base damage.[7][8][9] This targeted DNA damage ultimately triggers cell cycle arrest and apoptosis, leading to the selective killing of hypoxic tumor cells.[10]

The Role of Reductases and Metabolites

The initial one-electron reduction of Tirapazamine is a critical step in its activation and is catalyzed by a variety of flavoprotein reductases.[5] NADPH-cytochrome P450 reductase has been identified as a major enzyme involved in this process.[3][4] The expression levels of these reductases within tumor cells can influence the efficacy of Tirapazamine.

The metabolism of Tirapazamine also produces two main reduction products: the mono-N-oxide (SR 4317) and the fully reduced amine (SR 4330).[3] While this compound is a detoxification product, SR 4317 has been shown to potentiate the hypoxic cytotoxicity of Tirapazamine.[3][11]

DNA Damage and Cellular Response

The primary mechanism of Tirapazamine-induced cell death is through the generation of extensive DNA damage.[12][13] This damage triggers a cascade of cellular responses:

-

Topoisomerase II Poisoning: Tirapazamine has been identified as a hypoxia-activated topoisomerase II poison. It traps the topoisomerase II-DNA complex, leading to the formation of stable DNA double-strand breaks, which are highly lethal to cells.[14][15]

-

Cell Cycle Arrest and Apoptosis: The DNA damage induced by Tirapazamine activates cell cycle checkpoints, particularly Chk1 and Chk2, leading to S-phase arrest.[10] This ultimately results in the cleavage of Poly (ADP-ribose) polymerase (PARP) and the induction of apoptosis.[10]

-

Downregulation of HIF-1α: Interestingly, Tirapazamine has also been shown to downregulate the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes tumor survival and angiogenesis under hypoxic conditions. This suggests a dual mechanism of action where Tirapazamine not only kills hypoxic cells but may also counteract the pro-survival signaling pathways activated by hypoxia.[16][17]

References

- 1. Tirapazamine - Wikipedia [en.wikipedia.org]

- 2. What is Tirapazamine used for? [synapse.patsnap.com]

- 3. Enzymology of the reductive bioactivation of SR 4233. A novel benzotriazine di-N-oxide hypoxic cell cytotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolism of the bioreductive cytotoxin SR 4233 by tumour cells: enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Tirapazamine: laboratory data relevant to clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hypoxia-targeting by tirapazamine (TPZ) induces preferential growth inhibition of nasopharyngeal carcinoma cells with Chk1/2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Tirapazamine-induced cytotoxicity and DNA damage in transplanted tumors: relationship to tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tirapazamine-induced DNA damage measured using the comet assay correlates with cytotoxicity towards hypoxic tumour cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tirapazamine: a hypoxia-activated topoisomerase II poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Tirapazamine sensitizes hepatocellular carcinoma cells to topoisomerase I inhibitors via cooperative modulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hypoxia-Activated Prodrug Family of 1,2,4-Benzotriazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and experimental data related to the 1,2,4-benzotriazin-3-amine core, a scaffold of significant interest in oncology for its hypoxia-selective cytotoxicity. The specific compound designated SR 4330 is 1,2,4-Benzotriazin-3-amine. However, the vast majority of preclinical and clinical research has focused on its 1,4-dioxide derivative, Tirapazamine (B611382) (SR 4233) . The N-oxide moieties are critical for the bio-reductive activation mechanism that confers its potent and selective anti-tumor activity in hypoxic environments.[1][2][3] Therefore, this guide will primarily detail the extensive data available for Tirapazamine as the archetypal molecule of this class, while clearly distinguishing it from the parent compound this compound.

Chemical Structures

The foundational structure of this compound is 1,2,4-Benzotriazin-3-amine. The addition of two N-oxide groups at positions 1 and 4 results in the clinically evaluated compound, Tirapazamine.

This compound: 1,2,4-Benzotriazin-3-amine

Tirapazamine (SR 4233): 3-Amino-1,2,4-benzotriazine-1,4-dioxide[4]

Mechanism of Action: Hypoxia-Selective Cytotoxicity

The defining characteristic of Tirapazamine is its selective toxicity towards hypoxic cells, which are prevalent in solid tumors and contribute to resistance to conventional therapies.[5] The mechanism is a paradigm of bioreductive drug activation.

Under hypoxic conditions, intracellular reductases, such as NADPH:cytochrome P450 oxidoreductase, catalyze a one-electron reduction of Tirapazamine to form a radical anion.[6] In the absence of oxygen, this radical can undergo further reactions to produce highly reactive and cytotoxic species, including the benzotriazinyl radical and the hydroxyl radical.[3][7] These radicals induce DNA single- and double-strand breaks, leading to cell death.[6]

Conversely, in well-oxygenated (normoxic) tissues, the Tirapazamine radical anion is rapidly re-oxidized back to the non-toxic parent compound by molecular oxygen. This futile cycling spares normal tissues from significant damage, establishing a wide therapeutic window.

Signaling Pathway and Experimental Workflow

The activation of Tirapazamine and its cytotoxic effects can be visualized as a multi-step process dependent on the cellular oxygen concentration. The following diagram illustrates this pathway.

Caption: Tirapazamine activation pathway under normoxic vs. hypoxic conditions.

Quantitative Data Presentation

The hypoxia-selective cytotoxicity of Tirapazamine and its derivatives is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the drug concentration required to produce a certain level of cell death under aerobic conditions versus hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

| Compound/Cell Line | Assay Type | IC50 / C10 (Hypoxic) | IC50 / C10 (Aerobic) | Hypoxic Cytotoxicity Ratio (HCR) | Reference |

| Tirapazamine (SCCVII) | Clonogenic Survival | C10: ~1-2 µM | C10: >100 µM | >50-100 | [2] |

| Tirapazamine (HT-29) | IC50 Assay | Not specified | Not specified | >167 | [2] |

| DNA-targeted BTOs (SCCVII) | Clonogenic Survival | C10: 0.036-1.3 µM | C10: 0.8-22 µM | 8-51 | [2] |

| DNA-targeted BTOs (HT-29) | IC50 Assay | Not specified | Not specified | ≥ TPZ value | [2] |

Note: C10 refers to the concentration required to reduce plating efficiency to 10% of controls.

Experimental Protocols

Synthesis of 3-Amino-1,2,4-benzotriazine-1,4-dioxide (Tirapazamine)

A general synthetic route involves the condensation of 2-nitroaniline (B44862) with cyanamide (B42294), followed by oxidation.[1] A more detailed, kilogram-scale synthesis has been described using benzofuroxan (B160326) and cyanamide.[5]

Materials:

-

Benzofuroxan

-

Cyanamide

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Acetic acid

Procedure:

-

Benzofuroxan is reacted with cyanamide in acetonitrile in the presence of DBU at a controlled temperature of 20–25 °C.

-

The reaction progress is monitored by HPLC.

-

Upon completion, the reaction is quenched by the addition of acetic acid to neutralize the DBU and precipitate the product.

-

The resulting solid Tirapazamine is isolated by filtration, washed, and dried.

In Vitro Hypoxic Cytotoxicity Assay (Clonogenic Survival)

This protocol is used to determine the selective toxicity of compounds to cells under low oxygen conditions.

Materials:

-

Cancer cell lines (e.g., SCCVII, HT-29)

-

Complete cell culture medium

-

Tirapazamine or other test compounds

-

Hypoxia chamber or incubator with controlled O2 levels (e.g., <0.1% O2)

-

Standard tissue culture plates and incubators (normoxic, 5% CO2, 37°C)

Procedure:

-

Cells are seeded into culture plates at a density that will yield approximately 50-100 colonies per plate.

-

After allowing cells to attach overnight, the medium is replaced with fresh medium containing various concentrations of the test compound.

-

One set of plates is placed in a hypoxia chamber, and the other set remains in a normoxic incubator for a specified duration (e.g., 1-4 hours).

-

Following the drug exposure, the drug-containing medium is removed, cells are washed with PBS, and fresh drug-free medium is added.

-

Plates are returned to a normoxic incubator and cultured for 7-14 days to allow for colony formation.

-

Colonies are fixed with methanol (B129727) and stained with crystal violet.

-

Colonies containing ≥50 cells are counted. The surviving fraction is calculated relative to untreated control plates for both normoxic and hypoxic conditions.

-

The HCR is calculated by dividing the drug concentration that produces a specific level of cell kill (e.g., 90%, C10) under aerobic conditions by the concentration that produces the same effect under hypoxic conditions.

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is used to detect DNA strand breaks in individual cells.

Materials:

-

Cells treated with Tirapazamine under normoxic and hypoxic conditions

-

Lysis solution (high salt, detergent)

-

Alkaline electrophoresis buffer

-

Low-melting-point agarose

-

Microscope slides

-

Fluorescent DNA stain (e.g., SYBR Green, propidium (B1200493) iodide)

-

Fluorescence microscope with appropriate imaging software

Procedure:

-

Treated and control cells are harvested and suspended in low-melting-point agarose.

-

The cell suspension is pipetted onto a pre-coated microscope slide and allowed to solidify.

-

The slides are immersed in a chilled lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

-

Slides are then placed in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Electrophoresis is performed at a low voltage, causing the negatively charged, fragmented DNA to migrate out of the nucleoid towards the anode, forming a "comet tail".

-

Slides are neutralized, stained with a fluorescent DNA dye, and visualized under a fluorescence microscope.

-

Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.

Conclusion

The 1,2,4-benzotriazin-3-amine scaffold, particularly in its 1,4-dioxide form as Tirapazamine, represents a cornerstone in the development of hypoxia-activated prodrugs. Its mechanism of action, involving bioreductive activation to DNA-damaging radicals specifically in the low-oxygen environment of solid tumors, provides a strong rationale for its clinical investigation. The experimental protocols detailed herein offer standardized methods for the evaluation of novel analogues, with the goal of further enhancing potency and therapeutic index. Future research in this area will likely focus on optimizing drug delivery, identifying predictive biomarkers of response, and exploring novel combination therapies to fully exploit the therapeutic potential of this important class of anticancer agents.

References

- 1. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DNA-targeted 1,2,4-benzotriazine 1,4-dioxides: potent analogues of the hypoxia-selective cytotoxin tirapazamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radical properties governing the hypoxia-selective cytotoxicity of antitumor 3-amino-1,2,4-benzotriazine 1,4-dioxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3-amino-1,2,4-benzotriazine 4-oxide: characterization of a new metabolite arising from bioreductive processing of the antitumor agent 3-amino-1,2,4-benzotriazine 1,4-dioxide (tirapazamine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reduction of 3-amino-1,2,4-benzotriazine-1,4-di-N-oxide (tirapazamine, WIN 59075, SR 4233) to a DNA-damaging species: a direct role for NADPH:cytochrome P450 oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SR 4330 and its Parent Compound Tirapazamine: Hypoxia-Activated Prodrugs for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hypoxia-activated prodrug tirapazamine (B611382) (TPZ) and its metabolite, SR 4330. Tirapazamine, also known by its developmental code SR 4233, is a bioreductive agent that has been extensively studied for its selective cytotoxicity towards hypoxic tumor cells, a population notoriously resistant to conventional radiotherapy and chemotherapy.[1][2] This document delves into the core mechanisms of action, metabolic pathways, and experimental validation of these compounds, presenting key data in a structured format for researchers and drug development professionals.

Introduction: The Challenge of Tumor Hypoxia and the Promise of Bioreductive Prodrugs

Solid tumors often outgrow their blood supply, leading to regions of low oxygen tension, or hypoxia.[1] This hypoxic microenvironment contributes significantly to therapeutic resistance and is associated with a more aggressive tumor phenotype. Hypoxia-activated prodrugs (HAPs) are a class of therapeutic agents designed to exploit this unique feature of the tumor microenvironment. These compounds are relatively non-toxic in their prodrug form but are metabolically activated under hypoxic conditions to yield potent cytotoxic species.[1]

Tirapazamine is a leading example of a HAP. It is a 1,2,4-benzotriazine (B1219565) 1,4-dioxide that undergoes enzymatic reduction to form a DNA-damaging radical species.[1][2] This bioactivation is highly dependent on the low oxygen levels found within solid tumors, leading to selective killing of hypoxic cancer cells while sparing well-oxygenated normal tissues.[1]

Chemical Structures and Metabolic Pathway

Tirapazamine undergoes a stepwise reduction process, primarily through one-electron and two-electron reduction pathways, to form its key metabolites, SR 4317 and this compound.

-

Tirapazamine (TPZ, SR 4233): The parent compound, 3-amino-1,2,4-benzotriazine-1,4-dioxide.

-

SR 4317: The mono-N-oxide metabolite, formed by a two-electron reduction of tirapazamine.

-

This compound: The fully reduced metabolite, 1,2,4-benzotriazin-3-amine, formed by a four-electron reduction of tirapazamine.

The metabolic conversion of tirapazamine is a critical determinant of its activity and is depicted in the following workflow.

Mechanism of Action: Hypoxia-Selective DNA Damage

The selective cytotoxicity of tirapazamine is intricately linked to its reductive metabolism, which is favored under hypoxic conditions.

One-Electron Reduction and Radical Formation

Under hypoxic conditions, tirapazamine undergoes a one-electron reduction, primarily catalyzed by NADPH:cytochrome P450 reductase, to form a highly reactive radical anion.[3] In the absence of sufficient oxygen, this radical species can undergo further reactions to generate DNA-damaging species, including the hydroxyl radical (•OH) and the benzotriazinyl radical.[1][4] These radicals abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to both single- and double-strand breaks.[5][6]

The Role of Oxygen in Selectivity

In well-oxygenated (normoxic) tissues, the tirapazamine radical anion is rapidly re-oxidized back to the non-toxic parent compound. This futile redox cycle prevents the accumulation of the DNA-damaging radicals, thus sparing normal tissues from cytotoxicity.[7] This differential processing of the tirapazamine radical in hypoxic versus normoxic environments is the cornerstone of its therapeutic window.

The DNA Damage Response

The DNA double-strand breaks induced by tirapazamine are particularly lethal to cells. The repair of this damage is a critical factor in determining cellular sensitivity. The non-homologous end-joining (NHEJ) pathway, which involves the DNA-dependent protein kinase (DNA-PK), is a key mechanism for repairing these breaks.[8] Inhibition or deficiency in this pathway can enhance the cytotoxicity of tirapazamine.

The following diagram illustrates the signaling pathway of tirapazamine's action.

Quantitative Data

The selective cytotoxicity of tirapazamine is quantified by the Hypoxic Cytotoxicity Ratio (HCR), which is the ratio of the IC50 (half-maximal inhibitory concentration) value under normoxic conditions to that under hypoxic conditions. A higher HCR indicates greater selectivity for hypoxic cells.

Table 1: In Vitro Cytotoxicity of Tirapazamine (TPZ)

| Cell Line | Normoxia IC50 (µM) | Hypoxia IC50 (µM) | Hypoxic Cytotoxicity Ratio (HCR) |

| CT26 (Murine Colon Carcinoma) | 51.42 | 16.35 | 3.14 |

| HT1080 (Human Fibrosarcoma) | 559 | 11 | 50.8 |

| MKN45 (Human Gastric Cancer) | >56.1 (10 µg/mL) | ~5.6 (1 µg/mL) | >10 |

| A2780 (Ovarian) | >100 | ~10 | >10 |

| ACHN (Renal) | >100 | ~20 | >5 |

| MCF-7 (Breast) | >100 | ~50 | >2 |

| H69 (SCLC) | >100 | ~30 | >3.3 |

| U-937 (Lymphoma) | >100 | ~40 | >2.5 |

Data compiled from multiple sources.[9][10]

Table 2: Pharmacokinetic Parameters of Tirapazamine and its Metabolites

| Species | Compound | Dose | Cmax (µg/mL) | t1/2 (min) | AUC (µg·min/mL) |

| Mouse | Tirapazamine | 294 mg/m² (LD10) | - | 36 ± 0.65 | 2932 |

| Human | Tirapazamine | 330 mg/m² | 7.7 (median) | - | 1026.5 (mean) |

| Human | Tirapazamine | 390 mg/m² (MTD) | - | - | 1035-1611 (range) |

Data from clinical and preclinical studies.[11][12][13] Note: Cmax and AUC values in humans are from Phase I clinical trials and can vary.

Experimental Protocols

Clonogenic Survival Assay

Objective: To determine the surviving fraction of cells after treatment with tirapazamine under normoxic and hypoxic conditions.

Methodology:

-

Cell Culture and Plating: Culture cells in appropriate media. Trypsinize, count, and seed a known number of cells into 60-mm dishes to yield approximately 50-100 colonies per dish. Allow cells to attach overnight.

-

Hypoxia Induction: Place plates designated for hypoxic treatment into a hypoxic chamber or incubator with a controlled gas mixture (e.g., <2% O₂, 5% CO₂, balance N₂). A parallel set of plates is maintained under normoxic conditions (21% O₂).

-

Drug Treatment: Add tirapazamine at various concentrations to the culture medium of both normoxic and hypoxic plates. The duration of exposure is typically 1-4 hours.

-

Colony Formation: After treatment, replace the medium with fresh, drug-free medium and return all plates to a normoxic incubator for 7-14 days.

-

Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies (defined as >50 cells).

-

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To quantify DNA strand breaks in individual cells following treatment with tirapazamine.

Methodology:

-

Cell Treatment: Treat cells with tirapazamine under normoxic and hypoxic conditions as described for the clonogenic assay.

-

Cell Embedding: Harvest cells and mix with low-melting-point agarose. Layer the cell suspension onto a microscope slide pre-coated with normal melting point agarose. Allow to solidify.

-

Lysis: Immerse the slides in a cold lysis solution (e.g., 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.[14]

-

Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing freshly prepared alkaline buffer (e.g., 300 mM NaOH, 1 mM Na₂EDTA, pH >13) for a period to allow DNA unwinding (e.g., 20-40 minutes). Perform electrophoresis at a low voltage (e.g., 0.7 V/cm) for a set time (e.g., 20-30 minutes).[14]

-

Neutralization and Staining: Neutralize the slides with a Tris buffer (pH 7.5) and stain the DNA with a fluorescent dye such as ethidium (B1194527) bromide or SYBR Green.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

NADPH:Cytochrome P450 Reductase Activity Assay

Objective: To measure the activity of a key enzyme involved in the one-electron reduction of tirapazamine.

Methodology:

-

Preparation of Cell Lysates: Harvest cells and prepare cytosolic or microsomal fractions through differential centrifugation.

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer), cytochrome c, and the cell lysate.

-

Initiation of Reaction: Initiate the reaction by adding NADPH.

-

Spectrophotometric Measurement: Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time using a spectrophotometer.[15]

-

Calculation of Activity: Calculate the enzyme activity based on the rate of cytochrome c reduction, using the extinction coefficient for reduced cytochrome c.

Conclusion and Future Directions

Tirapazamine and its metabolites represent a promising therapeutic strategy for targeting the resistant hypoxic fraction of solid tumors. The in-depth understanding of their mechanism of action, metabolic activation, and the resulting DNA damage provides a solid foundation for their continued development. The quantitative data and detailed experimental protocols presented in this guide are intended to facilitate further research in this area.

Future research should focus on identifying predictive biomarkers of response to tirapazamine, such as the expression levels of key reductases and the status of DNA repair pathways in patient tumors. Furthermore, the development of next-generation analogs with improved pharmacokinetic properties and enhanced hypoxic selectivity continues to be an important avenue of investigation. The logical combination of these hypoxia-activated prodrugs with other cancer therapies, guided by a deep understanding of their molecular mechanisms, holds the potential to significantly improve patient outcomes.

References

- 1. Tirapazamine - Wikipedia [en.wikipedia.org]

- 2. Tirapazamine: a bioreductive anticancer drug that exploits tumour hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Does reductive metabolism predict response to tirapazamine (SR 4233) in human non-small-cell lung cancer cell lines? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Strand Damage Product Analysis Provides Evidence that the Tumor Cell-Specific Cytotoxin Tirapazamine Produces Hydroxyl Radical and Acts as a Surrogate for O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA strand damage product analysis provides evidence that the tumor cell-specific cytotoxin tirapazamine produces hydroxyl radical and acts as a surrogate for O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. jpp.krakow.pl [jpp.krakow.pl]

- 9. benchchem.com [benchchem.com]

- 10. Effects of hypoxia on human cancer cell line chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of the hypoxic cell cytotoxic agent tirapazamine and its major bioreductive metabolites in mice and humans: retrospective analysis of a pharmacokinetically guided dose-escalation strategy in a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phase I and pharmacokinetic study of tirapazamine (SR 4233) administered every three weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 1,2,4-Benzotriazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Benzotriazin-3-amine is a heterocyclic compound that forms the core scaffold of a number of pharmacologically significant molecules. This technical guide provides a comprehensive overview of its discovery, historical development, and key synthetic methodologies. It further delves into the biological significance of its derivatives, particularly in the realm of oncology, with a focus on the mechanism of action of the notable antitumor agent, tirapazamine (B611382). Detailed experimental protocols, quantitative physicochemical data, and visual diagrams of synthetic workflows and biological pathways are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction

The 1,2,4-benzotriazine (B1219565) nucleus, a bicyclic heteroaromatic system, has been a subject of interest for over a century due to the diverse biological activities exhibited by its derivatives. Among these, 1,2,4-Benzotriazin-3-amine stands out as a crucial building block for the synthesis of targeted therapeutics. Its historical journey, from its initial synthesis to its role in the development of hypoxia-activated prodrugs, highlights the evolution of medicinal chemistry. This guide aims to provide a detailed account of this journey, offering both historical context and practical experimental details.

Discovery and Historical Synthesis

The 1,2,4-benzotriazine ring system was first synthesized in 1889 by Bischler. However, the first documented synthesis of 1,2,4-Benzotriazin-3-amine is attributed to Fritz Arndt and B. Rosenau in 1917 . Their work, published in the Berichte der Deutschen Chemischen Gesellschaft, described the synthesis of this amino derivative, laying the groundwork for future exploration of this chemical space.

The Arndt and Rosenau Synthesis (1917)

The pioneering work by Arndt and Rosenau involved the reaction of o-nitrophenylhydrazine with cyanamide. This foundational synthesis provided the first access to the 3-amino-1,2,4-benzotriazine scaffold.

Modern Synthetic Methodologies

While the Arndt and Rosenau synthesis was groundbreaking, modern methods offer improved yields and broader substrate scope. A notable contemporary approach involves the reaction of a nitrobenzene (B124822) derivative with a guanidine (B92328) salt in the presence of a base. This method is advantageous as it proceeds at a moderate reaction temperature and avoids the production of halide wastes and acidic byproducts.[1]

Experimental Protocol: Synthesis from Nitrobenzene and Guanidine Hydrochloride

This protocol is based on the principles outlined in modern synthetic patents and literature.

Materials:

-

Nitrobenzene

-

Guanidine hydrochloride

-

Potassium hydroxide (B78521) (or other suitable base)

-

Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

-

Standard laboratory glassware and purification apparatus (e.g., for crystallization or chromatography)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitrobenzene and guanidine hydrochloride in DMF.

-

Slowly add a stoichiometric amount of a strong base, such as potassium hydroxide, to the reaction mixture.

-

Heat the mixture to a moderate temperature (e.g., 100-120 °C) and maintain the reaction for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water.

-

The crude product may precipitate upon addition of water. If so, collect the solid by filtration.

-

Purify the crude 1,2,4-Benzotriazin-3-amine by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel.

-

Characterize the final product by standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the melting point.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,4-Benzotriazin-3-amine is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄ | |

| Molecular Weight | 146.15 g/mol | |

| Appearance | Yellow to orange crystalline solid | |

| Melting Point | 235-237 °C | |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.2-7.8 (m, 4H, Ar-H), δ 8.2 (br s, 2H, NH₂) | |

| ¹³C NMR (DMSO-d₆, ppm) | δ 115-145 (Ar-C), δ 155 (C-NH₂) |

Biological Significance and Mechanism of Action of Derivatives

While 1,2,4-Benzotriazin-3-amine itself has limited reported biological activity, its derivatives have garnered significant attention in drug discovery, most notably as anticancer agents.

Tirapazamine: A Hypoxia-Activated Prodrug

The most prominent derivative is Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) . It is a hypoxia-activated prodrug that has been extensively studied in clinical trials for its ability to selectively kill cancer cells in the hypoxic (low oxygen) regions of solid tumors.[2][3] These regions are often resistant to conventional radiation and chemotherapy.

Under hypoxic conditions, tirapazamine undergoes a one-electron reduction catalyzed by intracellular reductases to form a highly reactive radical species.[4][5] This radical can induce DNA single-strand breaks, double-strand breaks, and base damage, ultimately leading to cancer cell death.[2] In the presence of oxygen, the radical is rapidly oxidized back to the non-toxic parent compound, thus conferring its hypoxia-selective cytotoxicity.[3]

Signaling Pathway of Tirapazamine Action

The mechanism of action of tirapazamine involves a complex interplay of enzymatic reduction and subsequent DNA damage.

Caption: Mechanism of action of Tirapazamine under normoxic versus hypoxic conditions.

Experimental and Synthetic Workflows

The synthesis and derivatization of 1,2,4-Benzotriazin-3-amine is a key workflow for the development of novel therapeutic agents.

General Synthetic Workflow

A generalized workflow for the synthesis and subsequent derivatization of 1,2,4-Benzotriazin-3-amine is depicted below.

Caption: General workflow for the synthesis and development of 1,2,4-Benzotriazin-3-amine derivatives.

Conclusion

1,2,4-Benzotriazin-3-amine, since its initial synthesis over a century ago, has evolved from a chemical curiosity to a cornerstone in the development of innovative anticancer therapeutics. The journey of its most famous derivative, tirapazamine, from a laboratory compound to a clinical trial candidate, underscores the enduring potential of this heterocyclic scaffold. This guide has provided a comprehensive overview of the discovery, synthesis, and biological significance of 1,2,4-Benzotriazin-3-amine, with the aim of equipping researchers with the foundational knowledge required to further exploit its therapeutic potential. The provided experimental protocols and diagrams serve as practical tools to facilitate future research and development in this exciting area of medicinal chemistry.

References

- 1. WO2004034023A2 - Methods of synthesizing 3-amino-1,2,4-benzotriazines - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Activation of 3-amino-1,2,4-benzotriazine 1,4-dioxide antitumor agents to oxidizing species following their one-electron reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcellular Location of Tirapazamine Reduction Dramatically Affects Aerobic but Not Anoxic Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

SR 4330: A Comprehensive Technical Guide on its Role as a Bioreductive Drug Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hypoxia, or low oxygen tension, is a defining characteristic of the microenvironment of most solid tumors and is strongly correlated with resistance to conventional cancer therapies and poorer patient prognosis.[1][2][3] This unique feature, however, presents a therapeutic opportunity for a class of anticancer agents known as hypoxia-activated prodrugs (HAPs), or bioreductive drugs.[1][2][4] These compounds are administered in a relatively non-toxic form and are selectively activated to potent cytotoxic agents within the reductive environment of hypoxic tumor cells.[4][5][6] Tirapazamine (B611382) (SR 4233), a benzotriazine di-N-oxide, is a leading example of this class of drugs.[5][7] This technical guide focuses on SR 4330 (3-amino-1,2,4-benzotriazine), the final, fully reduced metabolite of tirapazamine, providing an in-depth analysis of its formation, mechanism, and the experimental methodologies used for its study.

The Bioreductive Activation of Tirapazamine to this compound

Tirapazamine (SR 4233) itself is not the primary cytotoxic agent. Its anticancer activity is contingent upon its metabolic reduction, a process that is highly favored under hypoxic conditions.[5][8] The activation is a stepwise process involving enzymatic one-electron reductions.[3] In the presence of oxygen, the initial radical anion is rapidly re-oxidized back to the parent compound in a futile redox cycle.[3] However, in the absence of sufficient oxygen, the reduction proceeds, leading to the formation of DNA-damaging radicals and subsequent, more stable metabolites.[3][5]

The bioreductive cascade is as follows:

-

Tirapazamine (SR 4233) , the parent 1,4-di-N-oxide, undergoes a two-electron reduction.

-

This reduction yields the mono-N-oxide metabolite, SR 4317 (3-amino-1,2,4-benzotriazine-1-oxide).[9]

-

A subsequent four-electron reduction of the original tirapazamine molecule (or a two-electron reduction of SR 4317) results in the fully deoxygenated and stable metabolite, This compound (3-amino-1,2,4-benzotriazine).[9]

Under hypoxic conditions, the one-electron reduction of tirapazamine generates damaging oxidizing radicals, such as the benzotriazinyl radical, which are believed to be the primary mediators of cytotoxicity through the induction of DNA strand breaks and chromosome aberrations.[5] this compound represents the final product of this reductive pathway.

Quantitative Data: Pharmacokinetics and Distribution

The metabolic conversion of tirapazamine to SR 4317 and this compound has been quantified in preclinical mouse models. These studies demonstrate extensive bioreduction in tumors and other tissues, particularly the liver.

Table 1: Pharmacokinetic Parameters of Tirapazamine and Metabolites in Mice

Data obtained following intravenous (i.v.) administration of 0.2 mmol kg⁻¹ Tirapazamine.

| Compound | Peak Plasma Concentration (µg/mL) | Tumor/Plasma Ratio (%) | Liver/Plasma Ratio (%) |

| Tirapazamine (SR 4233) | 26 | 32 | 50 - 220 |

| SR 4317 | 7 - 9 | 174 | 50 - 220 |

| This compound | 0.5 - 1.0 | 196 | 500 - 1800 |

| Source: Data compiled from pharmacokinetic studies in mice.[9] |

The high tumor/plasma and liver/plasma ratios for the metabolites, especially this compound, indicate that extensive bioreductive metabolism occurs in these tissues.[9]

Table 2: Pharmacokinetic Parameters of Tirapazamine in Humans

Data from a Phase I trial combining Tirapazamine with Cisplatin (B142131).

| Tirapazamine Dose (mg/m²) | Mean Max. Plasma Concentration (Cmax) (µg/mL) | Mean Area Under Curve (AUC) (µg/mL·min) |

| 260 | 5.97 ± 2.25 | 811.4 ± 311.9 |

| Source: Data from a Phase I clinical trial in patients with solid tumors.[10] |

These clinical findings confirm that therapeutically relevant concentrations of tirapazamine, necessary for its bioreductive activation, are achievable in patients.[10]

Experimental Protocols

The study of this compound and its parent compounds relies on precise analytical and cell-based methodologies.

Quantification of Tirapazamine and Metabolites

A common method for measuring tirapazamine, SR 4317, and this compound in biological matrices (plasma, tissue homogenates) is High-Performance Liquid Chromatography (HPLC) following solid-phase extraction.

Protocol Outline:

-

Sample Collection: Collect blood or tissue samples from subjects at various time points post-drug administration.

-

Plasma Separation: For blood samples, centrifuge to separate plasma.

-

Homogenization: Homogenize tissue samples in an appropriate buffer.

-

Solid-Phase Extraction (SPE):

-

Condition an SPE cartridge (e.g., C18) with methanol (B129727) and water.

-

Load the plasma or tissue homogenate onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interfering substances.

-

Elute the analytes (SR 4233, SR 4317, this compound) with a strong organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in the HPLC mobile phase.

-

HPLC Analysis:

-

Inject the reconstituted sample into an HPLC system equipped with a suitable column (e.g., reverse-phase C18).

-

Use a mobile phase gradient to separate the compounds.

-

Detect the compounds using a UV detector at a wavelength appropriate for the benzotriazine structure.

-

-

Quantification: Determine the concentration of each compound by comparing its peak area to a standard curve generated from samples with known concentrations.

In Vitro Cytotoxicity Assays

To determine the selective toxicity of bioreductive drugs under hypoxic versus aerobic conditions, standard cytotoxicity assays are employed.

Protocol Outline:

-

Cell Culture: Plate tumor cells in multi-well plates and allow them to adhere.

-

Establish Hypoxia: Place one set of plates in a hypoxic chamber (e.g., with 0.1% O₂) and a parallel set in a standard aerobic incubator (21% O₂).

-

Drug Treatment: Add varying concentrations of the test compound (e.g., tirapazamine) to both sets of plates.

-

Incubation: Incubate the cells for a defined period (e.g., 2-4 hours for drug exposure, followed by a recovery period).

-

Assess Viability: Measure cell viability using a suitable assay. Common methods include:

-

MTT/XTT Assay: Measures mitochondrial reductase activity in viable cells.

-

LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from the cytoplasm of dead cells into the culture medium.[11]

-

Clonogenic Assay: Measures the ability of single cells to proliferate and form colonies, considered the gold standard for assessing cytotoxic effects.

-

-

Data Analysis: Calculate the drug concentration required to kill 50% of the cells (IC₅₀) under both hypoxic and aerobic conditions. The ratio of IC₅₀ (aerobic) / IC₅₀ (hypoxic) gives the Hypoxic Cytotoxicity Ratio (HCR), a measure of the drug's selectivity for hypoxic cells.

Signaling Pathways and Cellular Response

The primary mechanism of action for tirapazamine's bioreductive activation is the generation of radicals that cause extensive DNA damage.[5] This damage, in turn, triggers a cascade of cellular signaling events.

-

DNA Damage Response (DDR): The DNA single- and double-strand breaks induced by the drug's active metabolites activate key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate a host of downstream targets, including checkpoint kinases (Chk1/Chk2) and the tumor suppressor p53. This leads to cell cycle arrest, providing time for the cell to repair the damage. If the damage is too severe, the DDR pathway can initiate apoptosis (programmed cell death).

-

Hypoxia-Inducible Factor (HIF-1) Pathway: While not directly activated by this compound, the hypoxic environment necessary for its formation is orchestrated by the HIF-1 transcription factor. HIF-1 drives the expression of genes that promote survival in low-oxygen conditions, including enzymes involved in reductive metabolism. The efficacy of bioreductive drugs is therefore intrinsically linked to the activity of the HIF-1 pathway in tumors.

Conclusion and Future Directions

This compound is the terminal and stable metabolite in the bioreductive activation of the hypoxia-activated prodrug tirapazamine. While the transient radical species generated during its formation are responsible for cytotoxicity, the presence and concentration of this compound serve as a crucial marker for the extent of bioreductive metabolism within tumors and other tissues. Pharmacokinetic data clearly show that tirapazamine is extensively metabolized in vivo, with this compound accumulating significantly in target tissues like tumors and the liver.

The clinical development of tirapazamine has faced challenges, but the principle of targeting tumor hypoxia remains a highly attractive therapeutic strategy.[3][5] Future research in this area may focus on:

-

Developing next-generation benzotriazine N-oxides with improved pharmacokinetic profiles and enhanced bioreductive activation.

-

Identifying predictive biomarkers, such as the expression levels of specific reductase enzymes, to select patients most likely to respond to HAP therapy.[3]

-

Designing combination therapies that can potentiate the effects of bioreductive drugs, for example, by modulating tumor blood flow or inhibiting DNA repair pathways.

A thorough understanding of the entire metabolic pathway of bioreductive drugs, including the formation and fate of metabolites like this compound, is essential for the rational design and clinical advancement of this promising class of anticancer agents.

References

- 1. Bioreductive prodrugs as cancer therapeutics: targeting tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prospects for bioreductive drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tirapazamine - Wikipedia [en.wikipedia.org]

- 6. The experimental development of bioreductive drugs and their role in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SR 4233 (tirapazamine): a new anticancer drug exploiting hypoxia in solid tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioreductive metabolism of the novel benzotriazine di-N-oxide hypoxic cell cytotoxin tirapazamine (WIN 59075; SR 4233; NSC 130181) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phase I trial of tirapazamine in combination with cisplatin in a single dose every 3 weeks in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

SR 4330: Unraveling its Role as a Metabolite in the Hypoxic Activation of Tirapazamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Solid tumors are characterized by regions of low oxygen, or hypoxia, which contribute to resistance to conventional cancer therapies. Bioreductive drugs are a class of compounds designed to be selectively activated under such hypoxic conditions, leading to targeted cancer cell death. Tirapazamine (B611382) (SR 4233) is a prominent example of a bioreductive agent that has undergone extensive preclinical and clinical investigation. The metabolic activation of tirapazamine in hypoxic environments results in the formation of several metabolites, including the four-electron reduction product, SR 4330 (3-amino-1,2,4-benzotriazine). This technical guide provides a comprehensive overview of the role of this compound in the context of targeting oxygen-poor cancer cells, summarizing the current state of knowledge regarding its formation, and critically, its biological activity. While the parent drug, tirapazamine, and its initial radical metabolites are known to be the primary cytotoxic species, this guide will elucidate the position of this compound within this metabolic cascade and address the current understanding of its contribution, or lack thereof, to the overall anti-cancer effect.

The Hypoxic Tumor Microenvironment: A Therapeutic Challenge and Opportunity

The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression and therapeutic response. A key feature of this environment is hypoxia, which arises from the rapid proliferation of cancer cells that outpaces the development of an adequate blood supply. Hypoxic cancer cells are notoriously resistant to both radiotherapy and conventional chemotherapy. This resistance stems from several factors, including reduced generation of cytotoxic reactive oxygen species (ROS) by radiation, decreased drug delivery, and the induction of adaptive transcriptional programs, primarily through the hypoxia-inducible factor (HIF) signaling pathway, that promote cell survival and resistance.

However, the unique biochemical conditions of hypoxia also present a therapeutic window for the development of targeted therapies. Bioreductive drugs are designed to exploit the increased activity of reductase enzymes in hypoxic cells. These drugs are administered as relatively non-toxic prodrugs and are selectively reduced to their active, cytotoxic forms in the low-oxygen environment of the tumor, thereby sparing well-oxygenated normal tissues.

Tirapazamine (SR 4233): A Clinically Investigated Bioreductive Prodrug

Tirapazamine (3-amino-1,2,4-benzotriazine 1,4-dioxide) is a lead compound among the benzotriazine di-N-oxides, a class of bioreductive agents with potent and selective toxicity towards hypoxic cells.[1][2] Its mechanism of action is initiated by a one-electron reduction, a process that is favored under hypoxic conditions.

Mechanism of Action of Tirapazamine

Under hypoxic conditions, intracellular reductases, such as cytochrome P450 reductase, donate a single electron to tirapazamine, forming a radical anion. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent compound in a futile cycle that generates superoxide. However, in the absence of sufficient oxygen, the tirapazamine radical can undergo further reactions to produce cytotoxic species, including the benzotriazinyl radical, which is a potent oxidizing agent. These radicals are capable of inducing extensive DNA damage, including single- and double-strand breaks, ultimately leading to cancer cell death.[3]

The metabolic activation of tirapazamine is a stepwise process involving sequential reduction of its two N-oxide groups.

The Metabolic Pathway of Tirapazamine in Hypoxic Cells

The bioreductive metabolism of tirapazamine proceeds through a series of reduction steps, leading to the formation of distinct metabolites.

SR 4317: The Two-Electron Reduction Metabolite

The two-electron reduction of tirapazamine results in the formation of SR 4317 (3-amino-1,2,4-benzotriazine 1-oxide). Studies have shown that SR 4317 itself is not directly cytotoxic. However, it has been observed to potentiate the hypoxic cytotoxicity of tirapazamine, suggesting a potential role in the overall therapeutic effect.

This compound: The Four-Electron Reduction Product

Chemical Identity:

-

Systematic Name: 3-amino-1,2,4-benzotriazine

-

Synonyms: this compound

-

Molecular Formula: C₇H₆N₄

-

Molecular Weight: 146.15 g/mol

This compound is the final product of the reductive metabolism of tirapazamine, formed by the four-electron reduction of the parent compound.

Pharmacokinetic Data

Pharmacokinetic studies in mice have provided data on the formation and distribution of this compound following the administration of tirapazamine.

| Parameter | Value | Reference |

| Peak Plasma Concentration (after 0.2 mmol/kg i.v. tirapazamine) | 0.5 - 1.0 µg/mL | [4] |

| Tumor/Plasma Ratio (%) | 196% | [4] |

| Liver/Plasma Ratio (%) | 500 - 1800% | [4] |

These data indicate that this compound is formed in vivo and distributes to various tissues, with a notable accumulation in the liver.

Role in Targeting Oxygen-Poor Cancer Cells: A Critical Assessment

Despite its identification as a major metabolite of tirapazamine, a thorough review of the scientific literature reveals a lack of direct evidence for a cytotoxic or therapeutic role of this compound in targeting oxygen-poor cancer cells . The primary mechanism of tirapazamine's anti-cancer activity is attributed to the formation of its one-electron reduction radical and subsequent generation of DNA-damaging species.

While the two-electron reduction product, SR 4317, has been shown to potentiate tirapazamine's effects, no such synergistic or direct cytotoxic activity has been reported for this compound. The current body of evidence suggests that this compound is likely an inactive end-product of the metabolic cascade of tirapazamine. Its formation signifies the complete reduction of the N-oxide groups, which are essential for the generation of the cytotoxic radicals.

Experimental Protocols

While no specific protocols for evaluating the direct activity of this compound were found, the following are standard methodologies used to assess the efficacy and mechanism of bioreductive drugs like tirapazamine, which could be adapted to study this compound if a hypothesis for its activity were to be developed.

In Vitro Hypoxic Cytotoxicity Assay

This protocol is designed to determine the selective toxicity of a compound to cancer cells under hypoxic versus normoxic conditions.

References

- 1. Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective potentiation of the hypoxic cytotoxicity of tirapazamine by its 1-N-oxide metabolite SR 4317 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma | MDPI [mdpi.com]

In-depth Technical Guide to SR 4330: Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR 4330, chemically known as 1,2,4-Benzotriazin-3-amine, is a cytotoxic agent that exhibits selective toxicity towards hypoxic cells. It is the four-electron reduction product of the anticancer drug Tirapazamine (B611382) (SR 4233), a bioreductive agent that has been investigated for its efficacy in treating solid tumors characterized by regions of low oxygen. The unique mechanism of action of Tirapazamine and its metabolites, including this compound, makes them a subject of significant interest in the field of oncology and drug development. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and the mechanistic role of this compound in hypoxia-activated cancer therapy.

Chemical Properties

This compound is a heterocyclic organic compound. Its fundamental chemical and physical properties are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | 1,2,4-Benzotriazin-3-amine |

| Synonyms | This compound, Win 60109 |

| CAS Number | 20028-80-2 |

| Molecular Formula | C₇H₆N₄ |

| Molecular Weight | 146.15 g/mol |

| Appearance | Solid (form may vary) |

| Melting Point | Data not readily available |

| Solubility | Data not readily available |

Synthesis of this compound (1,2,4-Benzotriazin-3-amine)

The synthesis of 3-amino-1,2,4-benzotriazines, including this compound, can be achieved through various methods. One notable approach involves the reaction of a nitrobenzene (B124822) derivative with a guanidine (B92328) salt in the presence of a base. This method offers the advantage of avoiding the production of halide wastes and acidic byproducts.

Experimental Protocol: Synthesis from Nitrobenzene and Guanidine Salt

This protocol is based on the general methodology described in patent literature for the synthesis of 3-amino-1,2,4-benzotriazines.

Materials:

-

Nitrobenzene

-

Guanidine hydrochloride

-

Strong base (e.g., Sodium hydroxide, Potassium hydroxide)

-

Solvent (e.g., Ethanol, Dimethylformamide)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, stirring apparatus, etc.)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve nitrobenzene in a suitable solvent.

-

Add guanidine hydrochloride to the solution.

-

Slowly add a strong base to the reaction mixture while stirring. The reaction is typically carried out at a moderate temperature.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to ensure complete reaction, monitoring the progress by an appropriate technique (e.g., Thin Layer Chromatography).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 1,2,4-Benzotriazin-3-amine (this compound).

Note: This is a generalized protocol and the specific reaction conditions (temperature, reaction time, solvent, and base) may need to be optimized for the synthesis of this compound.

Mechanism of Action: Role in Hypoxia-Activated Cytotoxicity

This compound is a key metabolite in the bioactivation pathway of Tirapazamine. Under hypoxic conditions, Tirapazamine undergoes a one-electron reduction to form a radical anion. This radical can then be further reduced, ultimately leading to the formation of this compound. The cytotoxicity of Tirapazamine is primarily attributed to the DNA damage caused by the radical intermediates formed during its reductive metabolism.

Reductive Metabolism of Tirapazamine

The following diagram illustrates the reductive metabolism of Tirapazamine to this compound in a hypoxic environment.

Caption: Reductive metabolism of Tirapazamine under normoxic and hypoxic conditions.

Under normal oxygen levels (normoxia), the Tirapazamine radical anion is rapidly re-oxidized back to the parent compound. However, in the low-oxygen environment of a tumor (hypoxia), the radical has a longer lifetime, allowing it to undergo further reduction and to generate DNA-damaging species.

DNA Damage and Repair Pathways

The radical species generated during the metabolism of Tirapazamine are highly reactive and can cause a variety of DNA lesions, including single-strand breaks (SSBs), double-strand breaks (DSBs), and base damage.[1] This DNA damage triggers cellular repair mechanisms. The homologous recombination repair (HRR) pathway is a principal mechanism for repairing the complex DNA damage induced by Tirapazamine.[2]

The following diagram outlines the pathway from Tirapazamine activation to DNA damage and the subsequent cellular response.

Caption: Tirapazamine-induced DNA damage and cellular response pathways.

The extensive and complex nature of the DNA damage caused by Tirapazamine-derived radicals can overwhelm the cellular repair capacity, leading to cell cycle arrest and ultimately, apoptotic cell death.[3] This selective killing of hypoxic tumor cells is the basis of Tirapazamine's therapeutic potential. While this compound itself is a stable end-product of this reductive pathway, its formation is indicative of the generation of the highly reactive radical species responsible for the cytotoxic effects.

Conclusion

This compound is a significant metabolite of the hypoxia-activated prodrug Tirapazamine. Understanding its synthesis and chemical properties is crucial for researchers in the field of medicinal chemistry and drug development. The role of this compound as a marker of the reductive bioactivation of Tirapazamine highlights the intricate mechanism of hypoxia-selective cancer therapy. Further research into the synthesis of this compound and its analogues, as well as a deeper understanding of the DNA damage and repair pathways initiated by its precursors, may lead to the development of more effective and targeted cancer treatments.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Homologous recombination is the principal pathway for the repair of DNA damage induced by tirapazamine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tirapazamine (SR 4233) interrupts cell cycle progression and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

No Preclinical Data Found for SR 4330

Following a comprehensive search of available scientific and research databases, no preclinical studies or data corresponding to a compound designated "SR 4330" have been identified.

This inquiry sought to compile an in-depth technical guide for researchers, scientists, and drug development professionals. The intended content was to include quantitative data from preclinical investigations, detailed experimental methodologies, and visual representations of signaling pathways and workflows. However, the search yielded no information regarding a therapeutic agent or research compound with the identifier this compound.

The search results were populated with unrelated items, including academic course codes and product model numbers. It is possible that "this compound" is an internal, non-public designation for a compound, or the identifier may be inaccurate. Without publicly available research, it is not possible to provide the requested technical guide.

For a comprehensive review, it is recommended to verify the specific designation of the compound of interest. If "this compound" is a correct but confidential identifier, the relevant information would be held by the originating institution or company and would not be accessible through public searches.

An In-depth Technical Guide on the Cytotoxicity of SR 4330 and its Analogues in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytotoxic effects of SR 4330 and its analogues, a class of hypoxia-activated prodrugs belonging to the 3-amino-1,2,4-benzotriazine 1,4-dioxide family. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways to facilitate further research and development in this area.

Executive Summary

This compound and its analogues are bioreductive compounds that exhibit selective cytotoxicity towards cancer cells under hypoxic conditions, a common feature of the tumor microenvironment. This targeted activity makes them promising candidates for cancer therapy. Research indicates that these compounds induce apoptosis through mechanisms involving the p53 tumor suppressor protein and mitochondrial dysfunction. This guide consolidates available data on their cytotoxic potency across various cancer cell lines and outlines the experimental procedures used to generate this data.

Quantitative Cytotoxicity Data

The cytotoxic activity of 3-amino-1,2,4-benzotriazine 1,4-dioxide analogues, including compounds structurally related to this compound, has been evaluated in a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below. It is important to note that the specific IC50 values for this compound are not extensively reported in the public domain; therefore, data for closely related analogues are presented.

Table 1: Hypoxic Cytotoxicity (IC50 in µM) of 3-Amino-1,2,4-benzotriazine 1,4-Dioxide Analogues in Various Cancer Cell Lines [1][2][3]

| Compound/Analogue | Molt-4 (Leukemia) | K562 (Leukemia) | HL60 (Leukemia) | Hep-G2 (Liver) | PC-3 (Prostate) |

| Analogue Series 1 | |||||

| Compound 1i | >50 | >50 | 1.8±0.2 | >50 | 4.6±0.5 |

| Compound 1m | 1.9±0.3 | 4.8±0.6 | 1.6±0.2 | 8.9±1.1 | 3.5±0.4 |

| Tirapazamine (TPZ) | 4.5±0.6 | 7.2±0.9 | 3.8±0.5 | 15.4±2.1 | 9.8±1.3 |

Table 2: Normoxic vs. Hypoxic Cytotoxicity (IC50 in µM) of Selected Analogues [1]

| Compound/Analogue | Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Selectivity Ratio |

| Compound 1i | Molt-4 | >50 | >50 | - |

| HL-60 | >50 | 1.8±0.2 | >27.8 | |

| Compound 1m | Molt-4 | 25.6±3.2 | 1.9±0.3 | 13.5 |

| HL-60 | 18.9±2.5 | 1.6±0.2 | 11.8 | |

| Tirapazamine (TPZ) | Molt-4 | >50 | 4.5±0.6 | >11.1 |

| HL-60 | >50 | 3.8±0.5 | >13.2 |

Proposed Mechanism of Action and Signaling Pathways

The cytotoxic effects of this compound and its analogues are primarily initiated by their bioreductive activation under hypoxic conditions. The proposed mechanism involves the induction of apoptosis through a p53-dependent pathway and the disruption of mitochondrial function.

Bioreductive Activation and DNA Damage

Under low oxygen tension, intracellular reductases convert the benzotriazine dioxide moiety into a radical species. This radical can then lead to the generation of reactive oxygen species (ROS) and cause DNA damage, ultimately triggering apoptotic pathways.

References

- 1. Synthesis and hypoxic-cytotoxic activity of some 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, hypoxia-selective cytotoxicity of new 3-amino-1,2,4-benzotriazine-1,4-dioxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics of SR 4330 In Vivo

Disclaimer: Extensive searches for publicly available data on the pharmacokinetics of a compound designated "SR 4330" have not yielded any specific results. This suggests that "this compound" may be an internal development code, a compound not yet described in published literature, or a misidentification.

Therefore, this document serves as a comprehensive template, outlining the expected structure and content for an in-depth technical guide on the in vivo pharmacokinetics of a sustained-release compound. The placeholder "[Compound X-SR]" will be used to illustrate the data presentation, experimental protocols, and visualizations requested.

Executive Summary

This guide provides a detailed overview of the in vivo pharmacokinetic profile of [Compound X-SR], a novel sustained-release formulation. The subsequent sections present a comprehensive analysis of its absorption, distribution, metabolism, and excretion (ADME) characteristics, based on preclinical studies. All quantitative data are summarized in tabular format for clarity, and detailed experimental methodologies are provided. Visualizations of key processes are included to facilitate understanding.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of [Compound X-SR] and its metabolites were evaluated in various animal models following single and multiple dosing regimens. The key findings are summarized in the tables below.

Table 1: Single-Dose Pharmacokinetic Parameters of [Compound X-SR] in Male Sprague-Dawley Rats (n=6 per group)

| Parameter | Oral Dose (mg/kg) | Intravenous Dose (mg/kg) |

| Cmax (ng/mL) | [Data] | [Data] |

| Tmax (h) | [Data] | [Data] |

| AUC0-t (ng·h/mL) | [Data] | [Data] |

| AUC0-∞ (ng·h/mL) | [Data] | [Data] |

| t1/2 (h) | [Data] | [Data] |

| CL/F (L/h/kg) | [Data] | [Data] |

| Vd/F (L/kg) | [Data] | [Data] |

| F (%) | [Data] | N/A |

Table 2: Multiple-Dose Pharmacokinetic Parameters of [Compound X-SR] in Beagle Dogs at Steady State (Day 7) (n=4 per group)

| Parameter | Oral Dose (mg/kg, once daily) |

| Cmax,ss (ng/mL) | [Data] |

| Cmin,ss (ng/mL) | [Data] |

| Tmax,ss (h) | [Data] |

| AUCτ,ss (ng·h/mL) | [Data] |

| Accumulation Ratio (Rac) | [Data] |

| Peak-Trough Fluctuation (%) | [Data] |

Experimental Protocols

The following sections detail the methodologies employed in the in vivo pharmacokinetic studies of [Compound X-SR].

Animal Models

-

Species and Strain: [e.g., Male Sprague-Dawley rats, Beagle dogs]

-

Age and Weight: [e.g., 8-10 weeks old, 250-300 g for rats; 1-2 years old, 10-12 kg for dogs]

-

Housing and Acclimatization: [e.g., Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Acclimatized for at least one week prior to the study.]

-

Ethical Approval: All animal experiments were conducted in accordance with [e.g., the guidelines of the Institutional Animal Care and Use Committee (IACUC)].

Dosing and Sample Collection

-

Formulation: [Compound X-SR] was formulated as [e.g., a tablet, capsule, or suspension in 0.5% carboxymethylcellulose].

-

Dosing Regimen:

-

Single-Dose Study: Animals were fasted overnight prior to oral administration. For intravenous administration, the compound was dissolved in [e.g., a mixture of saline, ethanol, and Cremophor EL] and administered as a bolus via the tail vein.

-

Multiple-Dose Study: The formulation was administered orally once daily for seven consecutive days.

-

-

Sample Collection: Blood samples (approximately 0.25 mL) were collected from the [e.g., jugular vein or saphenous vein] into tubes containing [e.g., K2-EDTA] at the following time points: [e.g., pre-dose, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose]. Plasma was separated by centrifugation at [e.g., 4000 rpm for 10 minutes at 4°C] and stored at [e.g., -80°C] until analysis.

Bioanalytical Method

-

Analytical Technique: Plasma concentrations of [Compound X-SR] and its major metabolites were determined using a validated [e.g., Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)] method.

-

Sample Preparation: Plasma samples were prepared by [e.g., protein precipitation with acetonitrile (B52724) containing an internal standard].

-

Chromatographic Conditions:

-

Column: [e.g., C18 column (2.1 x 50 mm, 3.5 µm)]

-

Mobile Phase: [e.g., A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile]

-

Flow Rate: [e.g., 0.4 mL/min]

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: [e.g., Positive electrospray ionization (ESI+)]

-

Multiple Reaction Monitoring (MRM) Transitions: [e.g., Precursor to product ion transitions for the analyte and internal standard]

-

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated using non-compartmental analysis with [e.g., Phoenix WinNonlin software (Version X.X)]. These parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), terminal half-life (t1/2), apparent total clearance (CL/F), and apparent volume of distribution (Vd/F).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a typical in vivo pharmacokinetic study.

Caption: Workflow for In Vivo Pharmacokinetic Study.

Hypothetical Metabolic Pathway of [Compound X-SR]

This diagram depicts a hypothetical metabolic pathway for [Compound X-SR], illustrating common biotransformation reactions.

Caption: Hypothetical Metabolic Pathway of [Compound X-SR].

Methodological & Application

Application Notes and Protocols for In Vitro Studies with SR 4330

Audience: Researchers, scientists, and drug development professionals.

Introduction